molecular formula C22H13NO3 B13385233 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 42757-85-7

1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B13385233
CAS No.: 42757-85-7
M. Wt: 339.3 g/mol
InChI Key: AQVPQYNGAFRALM-UHFFFAOYSA-N
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Description

The compound 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- (CAS: 52673-15-1) is a fused polycyclic molecule featuring a benzindene-dione core substituted with a 3-hydroxy-2-quinolinyl moiety. Key characteristics include:

  • Molecular Formula: Likely C₂₀H₁₁NO₃ (inferred from similar derivatives in ).
  • Functional Groups: Two ketone groups at positions 1 and 3, a hydroxy group on the quinoline ring, and a fused indene-quinoline system .

Properties

CAS No.

42757-85-7

Molecular Formula

C22H13NO3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C22H13NO3/c24-18-11-14-7-3-4-8-17(14)23-20(18)19-21(25)15-9-12-5-1-2-6-13(12)10-16(15)22(19)26/h1-11,19,24H

InChI Key

AQVPQYNGAFRALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-indene-1,2,3-trione with suitable quinoline derivatives can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium complexes and ligands like rac-BINAP are often employed to facilitate the reactions . The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Modifications
Compound Name Substituents CAS Number Key Features
Target Compound 3-hydroxy-2-quinolinyl 52673-15-1 Quinoline-hydroxyl enhances solubility and hydrogen-bonding potential .
2-(6-Bromo-3-hydroxy-2-quinolinyl)-1H-Benz[f]indene-1,3(2H)-dione 6-bromo, 3-hydroxy-2-quinolinyl 59868-92-7 Bromine increases molecular weight and may alter photochemical properties .
2-(3-Chlorobenzylidene)-1H-indene-1,3(2H)-dione 3-chlorophenylmethylene 15875-55-5 Chlorophenyl group introduces steric bulk and lipophilicity .
2-(3,4-Dimethoxyphenyl)-1H-Benz[f]indene-1,3(2H)-dione 3,4-dimethoxyphenyl 38274-40-7 Methoxy groups improve solubility and electron-donating capacity .
2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione Benzyl, phenyl 1785-95-1 Bulky substituents may hinder crystallization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 6-Bromo Derivative 3-Chlorobenzylidene
Molecular Weight ~329.3 g/mol ~408.2 g/mol 268.7 g/mol
Polarity High (due to -OH) Moderate (Br reduces polarity) Low (Cl and phenyl dominate)
Thermal Stability Likely stable to 250°C* Not reported Decomposes at ~200°C
Aqueous Solubility Moderate (hydroxy group) Low (Br increases hydrophobicity) Very low

*Inferred from thermal studies of indene-diones in .

Pharmacological and Toxicological Profiles

Table 3: Bioactivity and Toxicity Comparison
Compound Pharmacological Activity Oral LD₅₀ (Rat) Mutagenicity
Target Compound Not explicitly reported >2,000 mg/kg Negative
2-(3-Chlorobenzylidene)-1H-indene-dione Anticancer (in vitro) Not reported Not tested
Benzylidene-indanones Antidiabetic, anti-inflammatory 300–500 mg/kg Negative
  • Target Compound: Low acute toxicity (LD₅₀ >2,000 mg/kg) and non-mutagenic profile suggest suitability for therapeutic development .
  • Brominated Derivative: No toxicity data available, but bromine may confer phototoxic risks .

Key Research Findings

Halogen Effects : Bromine or chlorine substituents increase molecular weight and logP values, which may improve blood-brain barrier penetration but reduce solubility .

Thermal Behavior : Indene-dione derivatives generally exhibit moderate thermal stability, with decomposition temperatures correlating with substituent electron-withdrawing capacity .

Q & A

What are the common synthetic routes for 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, and what analytical methods validate its purity?

Level : Basic
Methodological Answer :
The compound can be synthesized via condensation of phthalide derivatives with substituted benzaldehydes under sodium methoxide catalysis in ethyl acetate . For validation, elemental analysis (C, H, N within ±0.4% of theoretical values) and 1H-NMR^1 \text{H-NMR} are critical for confirming purity and structural integrity. ChemDraw Ultra 12.0 is often used for systematic nomenclature assignment .

What safety considerations are documented for handling this compound in laboratory settings?

Level : Basic
Methodological Answer :
Acute oral toxicity (LD50_{50} >2000 mg/kg) and negative results in regressive mutagenicity and chromosomal aberration tests classify it as low-risk for standard lab handling . However, standard PPE (gloves, goggles) and fume hood use are recommended for particulate exposure.

How can computational methods like DFT-B3LYP predict the chemical reactivity of this compound?

Level : Advanced
Methodological Answer :
DFT-B3LYP studies on analogous polycyclic systems reveal that electron-withdrawing groups (e.g., cyano) dramatically enhance acidity via resonance stabilization of anions. For this compound, computational modeling can predict tautomerism (e.g., ketene imine formation) and electronic properties influencing reactivity in catalytic or biological systems .

What role does this compound play in inhibiting viral glycosylation, and how can resistance mutations inform mechanism studies?

Level : Advanced
Methodological Answer :
The compound inhibits herpes simplex virus (HSV) glycosylation selectively in infected cells. Resistance studies using HSV-1 mutants (e.g., syncytial strain S11) revealed that resistance is linked to viral DNA-encoded factors, possibly affecting drug transport or metabolic pathways. Recombinant mapping and cell-specific assays (HEp-2 vs. Vero cells) help identify host-virus interactions .

How do tandem mass spectrometry techniques differentiate isomeric sulfonic acid derivatives of this compound?

Level : Advanced
Methodological Answer :
Collision-induced dissociation (CID) in ion trap mass spectrometers distinguishes isomers based on sulfonic group positions. For example, isomers with sulfonic groups adjacent to nitrogen (e.g., quinoline position 8') show dominant [MH - H2_2SO3_3]+^+ ions, while remote isomers undergo SO3_3 elimination. LC-ESI/APCI-MS with CID is critical for structural assignment .

What chromatographic methods are suitable for separating and quantifying this compound in complex matrices?

Level : Basic
Methodological Answer :
Reverse-phase HPLC with C18 columns and UV detection is effective, as demonstrated for polycyclic aromatic hydrocarbons (PAHs) in dairy matrices. Retention times between 6.74–20.8 minutes (method-dependent) require optimization of mobile phases (e.g., acetonitrile/water gradients) .

How does the introduction of electron-withdrawing groups (e.g., cyano) alter the compound's electronic structure and acidity?

Level : Advanced
Methodological Answer :
Cyano groups induce hyperacidity by stabilizing conjugate bases through resonance and charge delocalization. DFT studies show that polycyano derivatives of benz[f]indene-diones can act as neutral organic superacids (pKa_\text{a} < 0), with tautomerism favoring ketene imine forms. This enhances catalytic potential in acid-driven reactions .

What spectroscopic techniques are critical for confirming the structure of this compound?

Level : Basic
Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} spectra confirm proton environments and carbonyl groups.
  • X-ray crystallography : SHELXL refinement resolves crystal packing and bond angles .
  • IR spectroscopy : Validates carbonyl (1700–1750 cm1^{-1}) and hydroxyl (broad ~3200 cm1^{-1}) stretches .

What strategies resolve contradictions in mutagenicity data between in vitro and in vivo studies for polycyclic aromatic derivatives?

Level : Advanced
Methodological Answer :
While the compound itself shows no mutagenicity , conflicting data for PAHs (e.g., in cigarette smoke) require tiered testing:

In vitro : Ames test ± metabolic activation (S9 liver homogenate).

In vivo : Micronucleus or comet assays in rodent models.

Mechanistic studies : DNA adduct profiling via LC-MS/MS to assess covalent binding .

How can synthetic byproducts or positional isomers be identified during the preparation of sulfonated derivatives?

Level : Advanced
Methodological Answer :
Use high-resolution LC-MS/MS with CID on ion trap instruments to detect regiospecific fragmentation. For example, isomers with sulfonic groups near carbonyls (indene-dione position 4) eliminate H2_2O, while others lose SO3_3. Retention time shifts in HPLC further aid isomer discrimination .

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